molecular formula C17H10O3 B5685878 2-(Furan-2-yl)benzo[h]chromen-4-one CAS No. 14756-27-5

2-(Furan-2-yl)benzo[h]chromen-4-one

Cat. No.: B5685878
CAS No.: 14756-27-5
M. Wt: 262.26 g/mol
InChI Key: SRVDFXLDXBTOCR-UHFFFAOYSA-N
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Description

Contextualization of Benzo[h]chromen-4-one Core Structures in Heterocyclic Chemistry and Medicinal Science

The benzo[h]chromen-4-one scaffold is a prominent heterocyclic system that has garnered substantial interest in both heterocyclic chemistry and medicinal science. Chromene derivatives, in general, are recognized for their wide array of pharmacological activities. researchgate.net These activities include antitumor, antioxidant, anti-inflammatory, and antimicrobial properties, among others. researchgate.netmdpi.com The fusion of a benzene (B151609) ring to the chromene nucleus to form benzo[h]chromene enhances the lipophilicity and extends the aromatic system, which can significantly influence the compound's biological activity. mdpi.com

Research has demonstrated that modifications to the benzo[h]chromene core can lead to compounds with improved therapeutic efficacy. researchgate.net For instance, the introduction of different substituents at various positions of the benzo[h]chromene ring system has been a key strategy in the development of novel therapeutic agents. mdpi.commdpi.com Structure-activity relationship (SAR) studies have been crucial in understanding how these modifications impact biological outcomes. researchgate.net The versatility of the benzo[h]chromen-4-one core makes it a valuable building block in the design and synthesis of new lead compounds in medicinal chemistry. nih.gov

The chromen-4-one framework is a key component of flavonoids, which are naturally occurring compounds known for a wide range of biological effects. mdpi.com The structural similarity of synthetic chromen-4-ones to these natural products provides a strong rationale for their exploration as potential therapeutic agents. The benzo[h]chromen-4-one structure, in particular, has been investigated for its potential in developing agents against protozoal and mycobacterial infections. nih.gov

Significance of Furan-Substituted Heterocycles in Synthetic and Biological Research

The furan (B31954) ring is another critical pharmacophore in drug discovery and development. nih.govresearchgate.net As a five-membered aromatic heterocycle containing an oxygen atom, furan and its derivatives are stable, readily available, and can be easily functionalized. nih.govresearchgate.net The incorporation of a furan moiety into larger heterocyclic systems is a common strategy in medicinal chemistry to enhance biological activity. nih.govresearchgate.net

Furan-containing compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer effects. ijabbr.comutripoli.edu.lywisdomlib.org The π-excessive nature of the furan ring makes it a well-suited pharmacophoric group that is often stable in metabolic pathways. researchgate.net The versatility of the furan nucleus allows it to act as a scaffold for developing new derivatives with improved pharmacological profiles. ijabbr.com

The synthesis of furan-substituted heterocycles is a significant area of research, with numerous methods developed for their preparation. researchgate.netacs.org The biological activity of furan derivatives can be significantly altered by even minor changes in their substitution patterns, highlighting the importance of targeted synthesis and SAR studies. utripoli.edu.ly The combination of a furan ring with other heterocyclic systems, such as chromen-4-one, can lead to hybrid molecules with potentially synergistic or novel biological activities. mdpi.com

Overview of Key Research Trajectories and Academic Significance for 2-(Furan-2-yl)benzo[h]chromen-4-one

The specific compound, this compound, combines the notable features of both the benzo[h]chromen-4-one core and the furan ring. Research on this and structurally related compounds has followed several key trajectories. One significant area of investigation is the synthesis of these hybrid molecules. For example, a study on the photoreactions of the related compound 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one has provided insights into its chemical reactivity. researchgate.net The synthesis of various benzo[h]chromene derivatives has been explored for their potential antitumor activities, with a focus on the impact of substituents at the 2- and 3-positions. mdpi.com

The biological evaluation of these compounds is another major research focus. Studies on benzo[b]furan derivatives have revealed a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov The cytotoxic activity of benzo[h]chromene derivatives has been tested against various cancer cell lines, demonstrating their potential as anticancer agents. mdpi.commdpi.com The molecular hybridization approach, which involves combining two or more pharmacophoric fragments, is a key strategy in the design of new drugs with enhanced efficacy and reduced side effects. mdpi.com The compound this compound is a prime example of this approach.

Furthermore, the structural and photophysical properties of these molecules are of academic interest. The crystal structure of the related 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one has been determined, revealing details about its molecular geometry and intermolecular interactions. nih.gov Such studies are crucial for understanding the structure-activity relationships and for the rational design of new, more potent analogues.

Scope and Objectives of Focused Academic Inquiry on this compound

A focused academic inquiry into this compound aims to systematically investigate its synthesis, chemical properties, and biological potential. The primary objectives of such research would include:

Efficient Synthesis: To develop and optimize synthetic routes for the preparation of this compound and its derivatives in high yields and purity.

Structural Characterization: To thoroughly characterize the synthesized compounds using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm their structures. nih.govresearchgate.net

Biological Screening: To evaluate the biological activities of these compounds, particularly their potential as anticancer, antimicrobial, and anti-inflammatory agents, through in vitro and in vivo assays. nih.gov

Structure-Activity Relationship (SAR) Studies: To investigate the relationship between the chemical structure of the synthesized compounds and their biological activity, in order to identify key structural features responsible for their therapeutic effects. researchgate.netmdpi.com

Mechanism of Action Studies: To elucidate the molecular mechanisms by which the most promising compounds exert their biological effects, which could involve studies on enzyme inhibition, receptor binding, or effects on cellular signaling pathways.

By achieving these objectives, a comprehensive understanding of the therapeutic potential of this compound can be established, paving the way for the development of new and effective drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)benzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O3/c18-14-10-16(15-6-3-9-19-15)20-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVDFXLDXBTOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266879
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID201266879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14756-27-5
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14756-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 Furan 2 Yl Benzo H Chromen 4 One

Retrosynthetic Analysis of the 2-(Furan-2-yl)benzo[h]chromen-4-one Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are within the chromenone core and at the bond connecting the furan (B31954) ring.

A logical retrosynthetic approach would involve disconnecting the pyranone ring of the benzo[h]chromen-4-one system. This leads to precursors such as a 1-hydroxy-2-naphthaldehyde (B49639) derivative and a furan-containing building block. A key disconnection can be made at the C2-C3 and O-C2 bonds of the chromenone ring. This suggests a reaction between a 1-naphthol (B170400) derivative and a β-ketoester or a similar three-carbon component bearing a furan moiety.

Another strategic disconnection involves breaking the bond between the furan ring and the chromenone backbone. This approach would necessitate the synthesis of a 2-halobenzo[h]chromen-4-one and a furan-2-ylboronic acid (or a similar organometallic furan species) for a subsequent cross-coupling reaction, such as a Suzuki or Stille coupling. This method offers modularity, allowing for the synthesis of various analogs by simply changing the coupling partners.

Conventional Synthetic Routes for Chromenone Synthesis and their Adaptability

The synthesis of the benzo[h]chromen-4-one core often relies on established methods for chromenone formation, which are then adapted to incorporate the furan-2-yl substituent.

Cyclization Reactions in Benzo[h]chromen-4-one Ring Formation

Several classical cyclization reactions can be employed to construct the benzo[h]chromen-4-one ring system. These reactions typically involve the condensation of a phenol (B47542) (in this case, a 1-naphthol derivative) with a β-ketoester or a related synthon.

One of the most common methods is the Simon-Reacker reaction , which involves the reaction of a phenol with a β-ketoester in the presence of a condensing agent like sulfuric acid or polyphosphoric acid (PPA). To synthesize this compound, a 1-naphthol would be reacted with an ethyl furan-2-yl-3-oxopropanoate.

Another versatile method is the Baker-Venkataraman rearrangement , followed by acid-catalyzed cyclization. In this approach, a 1-hydroxy-2-acetylnaphthalene is first acylated with furan-2-carbonyl chloride to form an ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which upon treatment with acid, cyclizes to the desired benzo[h]chromen-4-one.

Multicomponent reactions have also emerged as powerful tools for the synthesis of chromene derivatives. typeset.io For instance, a one-pot reaction involving an aromatic aldehyde, malononitrile, and a naphthol derivative can yield substituted benzo[h]chromenes. typeset.ioresearchgate.net While these often produce amino-substituted chromenes, modifications to the reaction conditions and starting materials could potentially lead to the desired 4-oxo functionality.

Cyclization ReactionKey PrecursorsTypical ConditionsAdaptability for this compound
Simon-Reacker Reaction 1-Naphthol, Ethyl furan-2-yl-3-oxopropanoateH₂SO₄ or Polyphosphoric Acid (PPA)Direct and efficient for constructing the target molecule.
Baker-Venkataraman Rearrangement 1-Hydroxy-2-acetylnaphthalene, Furan-2-carbonyl chlorideBase (e.g., KOH), followed by Acid (e.g., H₂SO₄)A two-step process offering good control over the final structure.
Three-Component Reaction 1-Naphthol, Furan-2-carbaldehyde, MalononitrileBasic catalyst (e.g., K₂CO₃), EthanolAdaptable for creating diverse benzo[h]chromene scaffolds. tandfonline.com

Precursor Design and Elaboration for Furan-2-yl Moiety Incorporation

The successful synthesis of this compound hinges on the careful design and preparation of precursors that already contain the furan-2-yl group.

One strategy involves starting with furan-2-carbaldehyde. This can be used in a Claisen-Schmidt condensation with 1-hydroxy-2-acetylnaphthalene to form a chalcone (B49325) intermediate. Subsequent oxidative cyclization of this chalcone, for instance, using selenium dioxide or iodine in a suitable solvent, would yield the target compound.

Alternatively, a precursor like 1-(2-hydroxyphenyl)butane-1,3-dione can be reacted with 2,5-dimethoxy-2,5-dihydrofuran (B146672) in the presence of a catalyst like K10 montmorillonite (B579905) to synthesize 3-(furan-2-yl)-4H-chromen-4-ones. researchgate.net While this produces a different isomer, the principle of using a furan precursor in a cyclization reaction is demonstrated.

The synthesis of substituted furan-2(5H)-ones containing a 4H-chromen-4-one fragment has been achieved through a multicomponent reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid. researchgate.net This highlights the potential of multicomponent strategies to assemble complex heterocyclic systems in a single step. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. The synthesis of this compound can benefit from the application of green chemistry principles.

Development of Catalytic Systems for Enhanced Reaction Efficiency

The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of chromenones, various catalytic systems have been explored.

Heterogeneous catalysts, such as nano-kaoline/BF₃/Fe₃O₄, have been employed for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu These catalysts offer advantages like high product yields, easy separation, and recyclability. sharif.edu Similarly, Rochelle salt has been used as a green, heterogeneous, and reusable catalyst for the synthesis of substituted benzochromenes in water or ethanol. typeset.ioresearchgate.net

The use of nano-rod ZnO as a catalyst in solvent-free conditions for the synthesis of 2-amino-4H-chromen-4-yl phosphonates demonstrates the potential of nanocatalysts in promoting C-P bond formation in chromene systems. nih.gov These catalytic approaches could be adapted for the synthesis of this compound, potentially leading to more efficient and sustainable processes.

Catalytic SystemReaction TypeAdvantages
Nano-kaoline/BF₃/Fe₃O₄One-pot three-component synthesis of 4H-chromenesHigh yields, solvent-free, recyclable catalyst. sharif.edu
Rochelle SaltThree-component synthesis of benzochromenesGreen, heterogeneous, reusable, works in water or ethanol. typeset.ioresearchgate.net
Nano-rods ZnOSynthesis of 2-amino-4H-chromen-4-yl phosphonatesMild conditions, solvent-free, good yields. nih.gov

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous solvents. wisdomlib.org Research has focused on performing chromenone synthesis under solvent-free conditions or in environmentally benign solvents like water or ethanol.

Solvent-free syntheses of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones have been achieved through three-component reactions under microwave irradiation without a catalyst. scilit.com This approach offers high atom economy and avoids the need for column chromatography for purification. scilit.com Similarly, a one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been developed using K10 montmorillonite catalysis under solvent-free conditions. researchgate.net

Water has emerged as a versatile and environmentally friendly solvent for organic reactions. typeset.io The synthesis of diversely substituted 6H-benzo[c]chromenes has been accomplished in aqueous media under microwave irradiation in a catalyst-free manner. rsc.org These examples showcase the feasibility of moving away from traditional, often toxic, organic solvents in the synthesis of chromene-based compounds.

Multicomponent Reaction Approaches Towards Benzo[h]chromen-4-one Scaffolds

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular scaffolds, such as benzo[h]chromenes, in a single step from readily available starting materials. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate structural diversity.

A common MCR approach for the synthesis of benzo[h]chromene derivatives involves the condensation of 1-naphthol, an aldehyde, and a compound containing an active methylene (B1212753) group. While this method has been successfully employed for the synthesis of various 2-amino-4-aryl-4H-benzo[h]chromenes, its direct application for the synthesis of this compound has not been reported. The typical outcome of these reactions leads to a different substitution pattern at the 2- and 3-positions and a different oxidation state at the C4 position.

A generalized scheme for the multicomponent synthesis of 2-amino-4-aryl-4H-benzo[h]chromene derivatives is presented below. This typically involves the reaction of 1-naphthol, an aromatic aldehyde, and a nitrile-containing active methylene compound like malononitrile, often under the influence of a catalyst.

Reactant 1Reactant 2Reactant 3CatalystProduct Type
1-NaphtholAromatic AldehydeMalononitrilePiperidine, etc.2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile

This table represents a generalized approach and does not describe the synthesis of the specific target compound.

Mechanistic Investigations of Novel this compound Synthesis Pathways

Due to the absence of a documented synthesis for this compound, there are no specific mechanistic investigations for its formation. However, plausible synthetic routes can be hypothesized based on established methodologies for the synthesis of related chromone (B188151) systems.

One such potential, though unconfirmed, pathway is the Baker-Venkataraman rearrangement . This classical method for the formation of 1,3-diketones, which are key precursors to chromones, could theoretically be adapted for the synthesis of the target molecule. This would likely involve the following conceptual steps:

Acylation of 2-acetyl-1-naphthol: The phenolic hydroxyl group of 2-acetyl-1-naphthol would be acylated with furan-2-carbonyl chloride to yield 2-acetylnaphthalen-1-yl furan-2-carboxylate.

Baker-Venkataraman Rearrangement: The resulting ester would then be subjected to a base-catalyzed rearrangement to form the corresponding 1,3-diketone, 1-(1-hydroxynaphthalen-2-yl)-3-(furan-2-yl)propane-1,3-dione.

Cyclization: Finally, acid-catalyzed cyclization of the 1,3-diketone would lead to the desired this compound.

A proposed, yet unverified, mechanistic pathway is illustrated below:

Proposed Mechanistic Steps:

Enolate Formation: A base abstracts a proton from the α-carbon of the acetyl group of 2-acetylnaphthalen-1-yl furan-2-carboxylate, forming an enolate.

Intramolecular Acyl Transfer: The enolate attacks the furanoyl carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.

Ring Opening: The cyclic intermediate collapses, resulting in the formation of the phenoxide of the 1,3-diketone.

Protonation: Acidic workup protonates the phenoxide to give the 1,3-diketone.

Dehydrative Cyclization: Subsequent acid-catalyzed intramolecular condensation between the phenolic hydroxyl group and one of the ketone carbonyls, followed by dehydration, would yield the final benzo[h]chromen-4-one ring system.

It is crucial to emphasize that this is a theoretical pathway and has not been experimentally validated for the synthesis of this compound. Further research is required to establish a viable synthetic route and to investigate the precise mechanism of its formation.

Chemical Reactivity and Derivatization Strategies for 2 Furan 2 Yl Benzo H Chromen 4 One

Electrophilic Aromatic Substitution Reactions on the Chromenone and Furan (B31954) Moieties

The extended aromatic system of the benzo[h]chromen-4-one and the electron-rich nature of the furan ring are prime sites for electrophilic attack. However, the reactivity of these two moieties differs significantly. The furan ring is a π-rich heterocycle, making it substantially more reactive towards electrophiles than benzene (B151609). chemicalbook.com This heightened reactivity means that electrophilic substitution will preferentially occur on the furan ring.

The substitution on the furan ring typically happens at the C5 position (the carbon adjacent to the oxygen and opposite the chromenone substituent), as the C2 position is already substituted. The directing effect of the oxygen atom in the furan ring stabilizes the cationic intermediate formed during electrophilic attack at the C2 or C5 positions through resonance. chemicalbook.compearson.com

In contrast, the benzo[h]chromen-4-one nucleus is generally less reactive towards electrophilic substitution due to the deactivating effect of the carbonyl group, which withdraws electron density from the aromatic rings. When substitution does occur on the chromenone part, it is expected to be directed to positions that are least deactivated.

Reaction TypeReagent/ConditionsExpected Major Product(s)
Nitration HNO₃/H₂SO₄ (mild conditions)2-(5-Nitro-furan-2-yl)benzo[h]chromen-4-one
Halogenation Br₂ in CCl₄ (dark, low temp)2-(5-Bromo-furan-2-yl)benzo[h]chromen-4-one
Friedel-Crafts Acylation Acyl chloride/Lewis acid (e.g., AlCl₃)2-(5-Acyl-furan-2-yl)benzo[h]chromen-4-one

Nucleophilic Additions and Substitutions Involving the Carbonyl Group and Aromatic Rings

The carbonyl group at the C4 position of the chromenone core is a key site for nucleophilic attack. masterorganicchemistry.com This electrophilic carbon can react with a wide variety of nucleophiles, leading to addition products. The geometry of the carbonyl carbon changes from trigonal planar to tetrahedral upon nucleophilic addition. masterorganicchemistry.com

Common nucleophilic addition reactions include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. youtube.com

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) can introduce alkyl or aryl groups at the C4 position, forming tertiary alcohols after workup.

Nucleophilic aromatic substitution on the electron-deficient aromatic rings of the chromenone is less common and would require the presence of a good leaving group and strong activation by electron-withdrawing groups, which are not inherently present in the parent molecule.

Reaction TypeReagentProduct Type
Reduction Sodium Borohydride (NaBH₄)2-(Furan-2-yl)-2,3-dihydrobenzo[h]chromen-4-ol
Grignard Addition RMgX followed by H₃O⁺4-Alkyl/Aryl-2-(furan-2-yl)-2,3-dihydrobenzo[h]chromen-4-ol
Cyanohydrin Formation KCN/HCN4-Cyano-2-(furan-2-yl)-2,3-dihydrobenzo[h]chromen-4-ol

Oxidation and Reduction Pathways of the Chromenone Core

The oxidation and reduction of the chromenone core can lead to significant structural modifications. Reduction reactions primarily target the carbonyl group and the pyran ring double bond. As mentioned, the C4-carbonyl can be reduced to a hydroxyl group. youtube.com Catalytic hydrogenation (e.g., H₂/Pd) can reduce the C2-C3 double bond of the pyran ring in addition to the carbonyl group. youtube.com

Oxidation of the chromenone core is generally difficult due to its aromatic character. However, under harsh oxidative conditions, degradation of the heterocyclic rings can occur. The furan moiety is particularly susceptible to oxidation, which can lead to ring-opened products.

TransformationReagent/ConditionsExpected Outcome
Carbonyl Reduction NaBH₄, LiAlH₄Formation of a secondary alcohol at C4. youtube.com
Catalytic Hydrogenation H₂/Pd, PtO₂Reduction of the C2-C3 double bond and the C4-carbonyl. youtube.com
Oxidative Cleavage Strong oxidants (e.g., KMnO₄, O₃)Potential degradation and ring-opening of the furan and/or pyran rings.

Heterocyclic Ring Transformations and Rearrangements

The chromenone and furan rings can undergo various transformations and rearrangements, often under specific reaction conditions. For instance, treatment of chromones with hydrazines can lead to the opening of the pyran ring and subsequent recyclization to form pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. These transformations provide pathways to novel heterocyclic systems.

ReagentResulting Heterocycle
Hydrazine (N₂H₄)Pyrazole derivative
Hydroxylamine (NH₂OH)Isoxazole derivative
Substituted AmidinesPyrimidine derivative

Functionalization of the Furan Moiety for Targeted Structure-Activity Relationship (SAR) Studies

For example, introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) at the C5 position of the furan can modulate the molecule's interaction with biological targets. ias.ac.in The synthesis of a library of such derivatives is crucial for optimizing biological activity in drug discovery programs. nih.gov

Furan C5-SubstituentPotential Influence on Activity
Electron-Donating Group (-OCH₃)May enhance electron density on the heterocyclic system.
Electron-Withdrawing Group (-NO₂)May decrease electron density and alter binding interactions. ias.ac.in
Halogen (-Cl, -Br)Can modify lipophilicity and introduce halogen bonding capabilities.
Phenyl groupIncreases steric bulk and potential for π-π stacking interactions.

Metal-Catalyzed Coupling Reactions for Structural Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for the structural diversification of 2-(Furan-2-yl)benzo[h]chromen-4-one. To utilize these reactions, the parent compound must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a triflate, to act as a leaving group. Alternatively, conversion to an organoboron compound can be performed. uwindsor.ca

Once functionalized, reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds. For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki coupling) to introduce new aryl or heteroaryl substituents. These reactions are invaluable for creating complex molecular architectures from simpler precursors. uwindsor.ca

Coupling ReactionReactantsCatalystBond Formed
Suzuki Coupling Aryl/Vinyl-Boronic Acid + Halogenated ChromenonePd(PPh₃)₄, BaseC-C (Aryl/Vinyl)
Heck Coupling Alkene + Halogenated ChromenonePd(OAc)₂, PPh₃, BaseC-C (Alkene)
Sonogashira Coupling Terminal Alkyne + Halogenated ChromenonePd/Cu catalyst, BaseC-C (Alkyne)
Buchwald-Hartwig Amination Amine + Halogenated ChromenonePd catalyst, Ligand, BaseC-N

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Furan 2 Yl Benzo H Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. While specific NMR data for 2-(Furan-2-yl)benzo[h]chromen-4-one is not extensively available in the public domain, the analysis of related structures provides a strong basis for predicting its spectral characteristics.

For instance, the 1H NMR spectrum of the analogous 2-phenyl-4H-chromen-4-one shows characteristic signals for the aromatic protons, with distinct chemical shifts and coupling constants that allow for their unambiguous assignment. rsc.org Similarly, derivatives with different substituents on the phenyl ring, such as 2-(m-Tolyl)-4H-chromen-4-one and 2-(4-Chlorophenyl)-4H-chromen-4-one, exhibit predictable changes in their NMR spectra, further aiding in the understanding of structure-spectra correlations. rsc.org

Interactive Data Table: Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-58.2-8.4ddJ = 8.0, 1.6
H-107.9-8.1dJ = 8.8
H-6, H-8, H-97.4-7.8m
H-77.3-7.5m
H-36.8-7.0s
H-5' (Furan)7.6-7.8dJ = 1.8
H-3' (Furan)6.6-6.8dJ = 3.4
H-4' (Furan)6.4-6.6ddJ = 3.4, 1.8

Note: This is a predicted table based on analogous structures. Actual values may vary.

To definitively establish the intricate network of covalent bonds and the spatial relationships between atoms in this compound, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the identification of adjacent protons. For the title compound, COSY would be instrumental in tracing the connectivity of the protons within the benzo[h]chromen-4-one and furan (B31954) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It would allow for the direct assignment of the 13C signals based on the already assigned 1H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. This is crucial for connecting the different fragments of the molecule, for instance, establishing the linkage between the furan ring and the chromenone core, and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The stereochemistry and through-space proximity of protons can be determined using NOESY. For example, in a related hybrid structure, the spatial proximity of a proton on the chromen-4-one fragment and a vinyl proton of a furan-2-one fragment was confirmed by a cross-peak in the NOESY spectrum, which helped in determining the E-isomer. mdpi.com

The furanoside ring, a component of the title compound, is known to be more flexible than pyranoside rings. Advanced NMR techniques, in conjunction with computational modeling, can provide insights into the conformational preferences of the furan ring in this compound. nih.gov By analyzing intra-ring H-H coupling constants and Nuclear Overhauser Effects (NOEs), the dominant conformers in solution can be identified. nih.gov For example, studies on related furanoside-containing molecules have revealed that C3-exo or similar conformers are often preferred. nih.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₇H₁₀O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The fragmentation of related furan-containing compounds in the mass spectrometer often involves characteristic losses of small molecules like CO, CHO, and C₂H₂O. For instance, the mass spectrum of 2-pentylfuran (B1212448) shows a molecular ion peak and various fragment ions corresponding to the cleavage of the pentyl chain and the furan ring. nist.gov Similarly, 2,2'-methylenebisfuran exhibits a mass spectrum with a prominent molecular ion peak and fragments arising from the cleavage of the methylene (B1212753) bridge and the furan rings. nist.gov

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Observed m/z Difference (ppm)
[M]+•C₁₇H₁₀O₃262.06299To be determinedTo be determined
[M+H]+C₁₇H₁₁O₃263.07082To be determinedTo be determined
[M+Na]+C₁₇H₁₀NaO₃285.05276To be determinedTo be determined

Note: This table presents predicted values. Experimental observation is required for confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

For this compound, the IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chromen-4-one moiety, typically in the range of 1650-1690 cm⁻¹. Other characteristic bands would include C=C stretching vibrations for the aromatic and furan rings, and C-O stretching vibrations for the ether linkages. niscpr.res.inresearchgate.net

Raman spectroscopy, being less sensitive to water and highly polar bonds, would provide complementary information, particularly regarding the C-C and C=C vibrations of the carbon skeleton. kurouskilab.com Theoretical calculations can be employed to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra for a more detailed assignment of the vibrational modes. globalresearchonline.netudayton.edu

Interactive Data Table: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Chromenone)Stretching1650-1690 (strong)1650-1690 (weak)
C=C (Aromatic/Furan)Stretching1450-1600 (multiple bands)1450-1600 (strong)
C-O-C (Ether)Asymmetric Stretching1200-1275Weak
C-O-C (Ether)Symmetric Stretching1020-1075Moderate
C-H (Aromatic/Furan)Stretching3000-31003000-3100
C-H (Aromatic/Furan)Bending (out-of-plane)750-900Weak

Note: The exact frequencies and intensities can be influenced by the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of its conjugated π-system. The extended conjugation in this compound, encompassing the benzochromenone core and the furan ring, is expected to result in strong UV-Vis absorption bands.

The UV-Vis spectrum would likely exhibit multiple absorption maxima corresponding to π→π* transitions. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents. For example, in related furan-containing compounds, the electronic transitions have been studied using both experimental and theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), to assign the observed absorption bands. researchgate.net Photolysis studies on a similar compound, 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, have shown that the absorption spectrum is influenced by the solvent environment. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation (if applicable to derivatives)

While this compound itself is an achiral molecule, the introduction of chiral centers or elements of axial chirality into its derivatives would necessitate the use of chiroptical spectroscopic techniques to determine their absolute stereochemistry. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are paramount in this regard, providing information on the differential absorption or rotation of circularly polarized light by chiral molecules.

Currently, specific studies applying CD or ORD spectroscopy to chiral derivatives of this compound are not prevalent in the published literature. However, the principles of these techniques are well-established for related classes of compounds, such as chroman-4-ones and furanones. researchgate.netacs.org For instance, Vibrational Circular Dichroism (VCD), a related technique that measures the differential absorption of left and right circularly polarized infrared radiation, has been successfully employed to clarify the absolute configurations of flavorous furanone derivatives. researchgate.net

Should chiral derivatives of this compound be synthesized, for example, by introducing a stereocenter at the C3 position of the chromenone core or by creating atropisomers through restricted rotation of the furan ring, CD and ORD spectroscopy would be indispensable. The expected process for stereochemical elucidation would involve:

Synthesis and Separation: Synthesis of a racemic or diastereomeric mixture of the derivative, followed by chiral resolution (e.g., via chiral chromatography) to obtain the pure enantiomers or diastereomers.

Spectroscopic Measurement: Recording the CD and ORD spectra of each isolated stereoisomer. The CD spectrum would show positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the chromophores in the chiral environment.

Computational Analysis: To assign the absolute configuration (R or S) to a specific enantiomer, the experimental CD spectrum is typically compared with theoretical spectra generated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). By calculating the predicted CD spectra for both enantiomers, a match with the experimental spectrum allows for unambiguous assignment of the absolute stereochemistry.

The chromophoric system of the benzo[h]chromen-4-one core, coupled with the furan moiety, would give rise to characteristic electronic transitions in the UV-Vis region, which would be sensitive to the chiral environment in a derivative. The sign and magnitude of the observed Cotton effects in the CD spectrum would be directly related to the spatial arrangement of the atoms in the chiral derivative.

While direct experimental data for derivatives of this compound is not available, the established methodologies for similar heterocyclic systems provide a clear framework for how chiroptical spectroscopy would be applied for their stereochemical elucidation.

Computational Chemistry and Theoretical Investigations of 2 Furan 2 Yl Benzo H Chromen 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. ekb.egwu.ac.th These methods model the electron distribution to predict geometry, energy levels, and reactivity. For chromone (B188151) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to analyze their structural and electronic properties. d-nb.inforesearchgate.net

A key aspect of molecular orbital analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and greater polarizability. Conversely, a large energy gap indicates high stability and lower reactivity. schrodinger.com For chromone derivatives, this gap is a significant parameter in predicting their biological activity, as a smaller gap can correlate with enhanced bioactivity. researchgate.net Theoretical calculations for various chromone and furan-containing systems help in estimating these values and associated reactivity descriptors. d-nb.inforesearchgate.net

Table 1: Key Concepts in HOMO-LUMO Analysis

ParameterDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor.The higher the energy of the HOMO, the greater the ability to donate electrons (more nucleophilic).
LUMO Lowest Unoccupied Molecular Orbital; region of lowest electron density, acts as an electron acceptor.The lower the energy of the LUMO, the greater the ability to accept electrons (more electrophilic).
Energy Gap (ΔE) The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A small gap indicates high reactivity and low kinetic stability. A large gap indicates low reactivity and high kinetic stability.

Molecular Electrostatic Potential (MEP or EPS) maps are powerful tools for visualizing the charge distribution on a molecule's surface. researchgate.net These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The EPS is invaluable for predicting how a molecule will interact with other molecules, including biological receptors or reactants. researchgate.net

For a molecule like 2-(Furan-2-yl)benzo[h]chromen-4-one, an EPS map would likely reveal a significant negative potential around the carbonyl oxygen (C=O) of the chromenone ring and the oxygen atom of the furan (B31954) ring, making these sites prime targets for electrophilic attack or hydrogen bond donation. The aromatic rings would exhibit regions of both positive and negative potential, influencing stacking interactions and recognition at a binding site. Understanding these electrostatic features is crucial for predicting non-covalent interactions in biological systems.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations often focus on a static, minimum-energy state, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations are computational methods that model the movement of atoms and molecules over time. These simulations provide insights into the conformational landscape of a molecule—the range of shapes it can adopt—and how it interacts with its environment, such as a solvent.

For this compound, MD simulations could reveal the rotational freedom between the furan and benzo[h]chromenone rings. Although crystal structure data of a related compound, 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, suggests a nearly planar conformation, MD simulations would clarify how this planarity is maintained or altered in solution. nih.gov These simulations can also model the explicit interactions with water or other solvent molecules, helping to understand solubility and the stability of different conformations in various media.

Molecular Docking Studies for Ligand-Target Interactions in Preclinical Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Derivatives of the 2-(furan-2-yl)-chromen-4-one scaffold have been explored in various docking studies. For instance, substituted 2-(furan-2-yl)-4H-chromen-4-ones were docked into the active site of Interleukin-13, a key target in asthma, with some derivatives showing high estimated binding energies, suggesting potential inhibitory activity. Similarly, other chromone derivatives have been docked against targets like Cyclin-Dependent Kinase 4 (CDK4) and various enzymes implicated in Alzheimer's disease, demonstrating the versatility of this scaffold in interacting with diverse protein targets. mdpi.com These studies indicate that the this compound core structure has significant potential for forming key interactions, such as hydrogen bonds and hydrophobic contacts, within protein binding pockets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

While specific QSAR models for this compound are not prominently reported, the principles of QSAR are highly applicable. DFT-derived descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, are often used to build robust QSAR models. nih.gov For a series of benzo[h]chromenone derivatives, a QSAR study could elucidate which structural features—such as the position and nature of substituents on the aromatic rings—are most critical for a particular biological effect. This predictive power makes QSAR an efficient tool for optimizing lead compounds in medicinal chemistry.

Reaction Mechanism Modeling using Computational Methods for Synthesis and Derivatization

Computational chemistry can also be used to model reaction mechanisms, providing a deeper understanding of how a molecule is formed. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathway, optimize reaction conditions, and even foresee potential byproducts.

The synthesis of furan-chromenone hybrid structures has been achieved through methods like the Knoevenagel condensation. mdpi.com Computational modeling of such reactions for this compound could elucidate the energetics of each step. Furthermore, understanding the reactivity of the synthesized scaffold through computational means, such as by analyzing the EPS map and Fukui functions (which indicate local reactivity), can guide subsequent derivatization efforts to create analogs with improved properties. Computational studies on the bioactivation of furans, for example, show that epoxidation is a common metabolic pathway, an important consideration in drug design. nih.gov

Advanced Applications and Material Science Potential of 2 Furan 2 Yl Benzo H Chromen 4 One Derivatives

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence of the chromenone scaffold makes it a prime platform for the design of fluorescent probes and imaging agents. digitellinc.com By modifying the core structure of 2-(furan-2-yl)benzo[h]chromen-4-one, researchers can create derivatives that exhibit changes in their fluorescence properties—such as intensity or wavelength—in response to specific biological targets or environmental changes. These probes are invaluable tools for visualizing and understanding complex biological processes within living cells and tissues. nih.gov

A significant area of development is in creating probes with large Stokes shifts (the difference between the absorption and emission maxima), which is crucial for minimizing background interference in fluorescence microscopy. digitellinc.com For instance, novel fluorophores based on a chromeno[2,3-d]imidazole scaffold, which can be considered a conformationally locked derivative of the chromophore found in Green Fluorescent Protein (GFP), exhibit both high brightness and a substantial Stokes shift of over 70 nm. digitellinc.com

Derivatives of the closely related benzo[h]chromene have been successfully engineered into two-photon fluorescent probes. korea.ac.kr Two-photon microscopy (TPM) offers advantages like deeper tissue penetration and reduced photodamage, making it ideal for in vivo imaging. korea.ac.kr One such probe, CMg1, was developed for the selective detection of magnesium ions (Mg²⁺) and could be excited by 880 nm laser light. This probe demonstrated the ability to measure Mg²⁺ concentrations in living cells and at depths of several hundred micrometers in live tissues, a task that is challenging for conventional probes. korea.ac.kr The development of such probes is critical as Mg²⁺ plays a key role in numerous cellular functions, from signal transduction to cell proliferation. korea.ac.kr

Furthermore, chromenone-containing compounds have been identified as pharmacological chaperones that can bind to proteins and assist in their proper folding, with applications in treating diseases like retinitis pigmentosa. nih.gov The ability of these molecules to act in vivo in animal models highlights their potential for development into therapeutic agents that can also serve as imaging tools to monitor disease progression and treatment efficacy. nih.govnih.gov

Table 1: Properties of a Benzo[h]chromene-Based Two-Photon Fluorescent Probe

Property Value Reference
Probe Name CMg1 korea.ac.kr
Target Analyte Magnesium Ion (Mg²⁺) korea.ac.kr
Excitation Type Two-Photon korea.ac.kr
Excitation Wavelength 880 nm korea.ac.kr
Intracellular Dissociation Constant (Kd) 2.5 mM korea.ac.kr
Application Dynamic Mg²⁺ measurement in living cells and tissues korea.ac.kr

Chemo-sensors and Biosensors Based on Chromenone Scaffolds

The chromenone framework is a versatile scaffold for the construction of chemo-sensors and biosensors, which are analytical devices that signal the presence of specific chemical or biological species. The design of these sensors often involves incorporating a recognition moiety (a group that selectively binds to the target) into the chromenone structure. This binding event triggers a detectable change in the molecule's photophysical properties, most commonly its fluorescence or color. mdpi.com

The development of sensors for metal ions is a prominent research area. Chromone-hydrazone derivatives, for example, are known for their chelating abilities and can be designed to selectively bind with specific metal ions. mdpi.com Similarly, fluorescent sensors based on a thiophen-2-yl-benzothiazole unit—structurally related to the furan-2-yl-chromenone core—have been created for the highly sensitive and selective detection of mercury ions (Hg²⁺). rsc.org These sensors can exhibit "turn-on" or "turn-off" fluorescence responses and, in some cases, a visible color change, allowing for naked-eye detection. rsc.org

Beyond simple metal ions, chromenone-based sensors can target important biological molecules. Reaction-type probes built on a coumarin-enone platform have been developed for the selective detection of glutathione (B108866) (GSH), the most abundant intracellular biothiol. nih.gov These probes are engineered so that the target molecule reacts with the probe, causing a chemical transformation that "uncages" the fluorophore and produces a dramatic turn-on fluorescence signal. nih.gov Such probes are instrumental in studying the roles of biothiols in cellular health and disease. nih.gov The inherent reactivity and tunable electronic properties of the this compound system make it an excellent candidate for similar reaction-based sensing strategies.

Photo-physical Properties and Applications in Organic Optoelectronics (e.g., OLEDs)

The extended conjugation and rigid, planar structure of this compound and its derivatives endow them with distinct photo-physical properties that are attractive for applications in organic optoelectronics. These materials can absorb and emit light efficiently, a fundamental requirement for devices like Organic Light-Emitting Diodes (OLEDs).

Studies on the closely related 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one reveal characteristic absorption spectra with two main bands: Band I in the 270–380 nm region, attributed to the cinnamoyl part of the molecule, and Band II around 250 nm, arising from the benzenoid part. researchgate.net These compounds can exhibit high molar absorption coefficients, indicating efficient light absorption. researchgate.net

For optoelectronic applications, high fluorescence quantum yield (Φf)—a measure of the efficiency of the emission process—is highly desirable. Research on related chromeno-oxazinone derivatives has shown that strategic modifications, such as the introduction of N-aryl groups, can lead to impressive quantum yields (up to Φf = 0.69) and very large Stokes shifts (up to 201 nm). researchgate.net A large Stokes shift is particularly beneficial for OLEDs as it can reduce self-absorption and improve device efficiency.

The design of materials for OLEDs often focuses on creating molecules with specific energy levels to facilitate efficient injection and transport of electrons and holes. The Donor-Acceptor (D-A) architecture is a common strategy. While direct applications of this compound in OLEDs are still emerging, related heterocyclic systems are being actively investigated. For instance, derivatives of benzo[b]phosphindole 5-oxide, which have a D-A-D structure, are being explored as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that can theoretically allow for 100% internal quantum efficiency in OLEDs. beilstein-journals.org The electron-accepting nature of the chromenone core combined with the electron-donating furan (B31954) moiety suggests that this compound derivatives could be engineered to function as efficient emitters or host materials in OLED devices.

Table 2: Selected Photophysical Properties of Related Chromenone Derivatives

Compound Type Property Value Reference
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one Absorption Band I 270-380 nm researchgate.net
Molar Absorption Coefficient ~2 x 10⁴ L mol⁻¹ cm⁻¹ researchgate.net
N-Aryl Chromeno-oxazinone Derivative Max. Fluorescence Quantum Yield (Φf) 0.69 researchgate.net
Max. Stokes Shift 201 nm researchgate.net
Benzo[a]phenoxazinium Analogue Absorption Maximum (λabs) 650-665 nm nih.gov

Coordination Chemistry with Metal Ions for Novel Material Development

The carbonyl and furan oxygen atoms in the this compound structure provide excellent coordination sites for metal ions. This ability to act as a ligand allows for the creation of a wide array of metal complexes with novel properties and potential applications in catalysis, medicine, and material science. rsc.org

The field has seen significant progress with the synthesis of the first metalated chromene and chromone (B188151) complexes, specifically with Ruthenium(II). nih.govresearchgate.net These Ru(II)-chromone complexes exhibit remarkable features, including pH-switchable metal-carbon bonding interactions. nih.govresearchgate.net Furthermore, they can undergo photo-triggered release of the organic chromone molecule upon irradiation with visible light, suggesting a new dimension for the rational design of photo-responsive drug delivery systems. nih.govresearchgate.net

Schiff base derivatives of chromones are particularly versatile ligands. rsc.org They can be readily synthesized and coordinated with various transition metals, such as copper(II), to form stable complexes. rsc.org These metallo-drugs often exhibit enhanced biological activity compared to the free ligand. rsc.org Other metals, including cobalt(II), nickel(II), zinc(II), and hafnium(IV), have also been successfully complexed with ligands containing a furan moiety. nih.gov These studies reveal that the ligand can adopt various coordination modes, acting as a bidentate (binding through two atoms) or tridentate (binding through three atoms) chelator, leading to complexes with different geometries, such as octahedral or square planar. nih.gov

The coordination of metal ions not only modifies the electronic properties and reactivity of the chromenone scaffold but also provides a pathway to construct larger, more complex architectures for the development of functional materials.

Table 3: Examples of Metal Complexes with Chromone-Based Ligands

Metal Ion Ligand Type Key Feature of Complex Reference
Ruthenium(II) Chromone pH-switchable metal-carbon bonding; Photo-triggerable release nih.govresearchgate.net
Copper(II) Chromone Schiff Base Versatile pharmacological and catalytic applications rsc.org
Cobalt(II), Nickel(II), Zinc(II) Furan-containing Hydrazone Formation of octahedral complexes nih.gov
Hafnium(IV) Furan-containing Hydrazone Formation of stable complexes nih.gov

Supramolecular Assembly and Self-Assembling Systems

Supramolecular assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar structure and hydrogen bonding capabilities of this compound derivatives make them ideal building blocks for creating such systems.

Detailed X-ray crystallography studies of the closely related 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one provide direct insight into its self-assembly behavior. nih.gov In the solid state, these molecules form inversion dimers, where two molecules are paired up through strong O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other. nih.gov These dimers then act as larger building blocks, which are further linked by weaker C-H···O interactions to form extended structures. nih.gov

By controlling these non-covalent interactions through rational molecular design, it is possible to guide the self-assembly of this compound derivatives into specific nanostructures like wires, sheets, or vesicles. These self-assembled systems could find applications in areas such as organic electronics, sensing, and the development of "smart" materials that respond to external stimuli.

Table 4: Supramolecular Interactions in a 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one Crystal

Interaction Type Description Structural Motif Reference
O-H···O Hydrogen Bond Strong interaction between hydroxyl and carbonyl groups Forms inversion dimers nih.gov
C-H···O Hydrogen Bond Weaker interaction linking the primary dimers Connects dimers into extended networks nih.gov
π-π Stacking Interaction between planar aromatic systems Contributes to overall crystal stability nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-(Furan-2-yl)benzo[h]chromen-4-one?

The synthesis of chromenone derivatives typically involves Claisen-Schmidt condensation or cyclization reactions. For example:

  • Procedure : Reacting a substituted benzaldehyde (e.g., furan-2-carbaldehyde) with a hydroxyacetophenone derivative in the presence of a base (e.g., KOH) under low-temperature conditions (5–10°C) to form the chromenone backbone .
  • Key Considerations : Solvent choice (ethanol or DMF) and reaction time (24–48 hours) significantly impact yield. Recrystallization from ethanol or DMF is commonly used for purification .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to confirm the structure of this compound?

SCXRD is critical for resolving bond lengths, angles, and intermolecular interactions:

  • Method : Crystals are grown via slow evaporation of DMF or ethanol. Data collection uses MoKα radiation (λ = 0.71073 Å), and refinement employs software like SHELXL .
  • Example : For analogous chromenones, the fused pyran ring adopts an envelope conformation with puckering parameters (Q, θ, φ) such as 0.4973 Å, 122.19°, and 243.0°, respectively . Weak C–H···O hydrogen bonds and π-stacking interactions are often observed .

Advanced Research Questions

Q. How does the substitution at the 2-position (furan vs. morpholine) influence biological activity in chromenone derivatives?

Structural analogs like NU7026 (2-(morpholin-4-yl)benzo[h]chromen-4-one) show DNA-PK inhibition (IC50 = 0.23 μM) due to ATP-competitive binding .

  • SAR Insights :
    • The furan group (as in 2-(Furan-2-yl) derivatives) may enhance π-π stacking with hydrophobic kinase pockets but reduce solubility compared to morpholine .
    • Experimental Validation : Compare IC50 values in kinase assays and solubility profiles (e.g., DMSO solubility: 3 mg/mL for morpholine derivatives vs. <1 mg/mL for furan analogs) .

Q. What computational methods are used to predict the electronic properties of this compound?

Density-functional theory (DFT) calculations correlate experimental data with electronic structure:

  • Approach : Use functionals like B3LYP to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Gradient expansions for kinetic-energy density improve accuracy .
  • Case Study : For chromenones, DFT-derived dipole moments (e.g., 4.12 D) align with crystallographic data, explaining intermolecular interactions in crystal packing .

Q. How can contradictory bioassay results (e.g., IC50 variability) be resolved for this compound?

Discrepancies may arise from assay conditions or compound stability:

  • Troubleshooting Steps :
    • Solubility : Pre-dissolve in DMSO (≤3 mg/mL) to avoid aggregation .
    • Enzyme Source : Use recombinant DNA-PK for consistency, as cell lysates may contain interfering phosphatases .
    • Control Experiments : Include vanillin (DNA-PK inhibitor) or NU7441 (IC50 = 14 nM) as benchmarks .

Methodological Guidance

Q. What techniques are recommended for analyzing chromenone stability under physiological conditions?

  • HPLC-MS : Monitor degradation products at 37°C in PBS (pH 7.4) over 24 hours. Use a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Circular Dichroism (CD) : Assess conformational changes in serum-containing media .

Q. How can crystallographic refinement challenges (e.g., disordered furan rings) be addressed?

  • Strategies :
    • Apply restraints to atomic displacement parameters (ADPs) using SHELXL .
    • Use PLATON/SQUEEZE to model solvent-accessible voids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.